4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic Acid

Description

Table 1: Synonyms and Identifiers

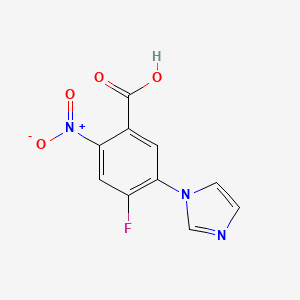

The compound’s structure features a benzoic acid core substituted at positions 2 (nitro group), 4 (fluorine), and 5 (imidazole ring). This substitution pattern is critical to its electronic and steric properties, enabling interactions in synthetic and biological contexts.

Historical Development in Heterocyclic Chemistry

The synthesis and study of imidazole derivatives like this compound are rooted in the broader evolution of heterocyclic chemistry. Imidazole itself was first synthesized in 1858 by Heinrich Debus via condensation of glyoxal, formaldehyde, and ammonia. This foundational work laid the groundwork for exploring imidazole’s versatility in medicinal and industrial applications.

The Debus–Radziszewski imidazole synthesis , a multicomponent reaction involving 1,2-dicarbonyl compounds, aldehydes, and ammonia, became a cornerstone for generating substituted imidazoles. While this method initially produced low yields, modern adaptations have optimized conditions for synthesizing derivatives like this compound. The introduction of fluorine and nitro groups to the benzoic acid scaffold emerged from mid-20th-century advancements in electrophilic aromatic substitution, enabling precise functionalization of heterocycles.

Key Milestones in Heterocyclic Chemistry:

- 1818 : Isolation of alloxan (a heterocycle) from uric acid by Brugnatelli.

- 1858 : Debus’s synthesis of imidazole, establishing its role as a bioactive scaffold.

- 1950s–1970s : Industrial production of imidazole derivatives for pharmaceuticals, including antifungal agents and receptor antagonists.

- 21st Century : Application of palladium-catalyzed C–H functionalization to synthesize complex heterocycles, including nitro- and fluoro-substituted benzoic acids.

The compound’s development exemplifies the synergy between heterocyclic chemistry and drug design. Its nitro group enhances electron-deficient character, facilitating nucleophilic substitutions, while the fluorine atom improves metabolic stability and bioavailability. These features align with trends in medicinal chemistry, where imidazole derivatives are leveraged for their ability to mimic histidine in enzyme-active sites.

Propriétés

IUPAC Name |

4-fluoro-5-imidazol-1-yl-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FN3O4/c11-7-4-8(14(17)18)6(10(15)16)3-9(7)13-2-1-12-5-13/h1-5H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXQKKIAHFIDNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=C(C=C(C(=C2)C(=O)O)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701219659 | |

| Record name | Benzoic acid, 4-fluoro-5-(1H-imidazol-1-yl)-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701219659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1141669-65-9 | |

| Record name | Benzoic acid, 4-fluoro-5-(1H-imidazol-1-yl)-2-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1141669-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-fluoro-5-(1H-imidazol-1-yl)-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701219659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Starting from 4-Fluoro-3-nitrobenzoic Acid Derivatives

A common approach begins with 4-fluoro-3-nitrobenzoic acid or its esters as key intermediates. For example, ethyl-4-fluoro-3-nitrobenzoate can be synthesized by refluxing 4-fluoro-3-nitrobenzoic acid in ethanol with concentrated sulfuric acid as a catalyst. This esterification proceeds under mild conditions and yields the ester in approximately 75% yield. Subsequent steps involve amination and reduction to introduce amino groups, which are then cyclized with aldehydes to form benzimidazole derivatives. Although this method focuses on benzimidazole formation, it provides a conceptual framework for preparing imidazole-substituted nitrobenzoic acids via related cyclization chemistry.

Direct Nitration and Functionalization of Fluoro-substituted Aromatics

A patented industrial process for related compounds such as 2-chloro-4-fluoro-5-nitrobenzoic acid involves starting from 2-chloro-4-fluorotoluene, which undergoes photochlorination to form benzylidene dichloride intermediates, followed by mixed acid nitration and hydrolysis-oxidation steps. This process achieves high yields (over 80%) under mild conditions and is scalable for industrial production. While this method is for a chloro-fluoro analog, the nitration and oxidation steps are relevant for preparing nitrobenzoic acid derivatives bearing fluorine substituents.

Preparation of Stock Solutions and Formulations

For biological or in vivo applications, this compound is prepared as stock solutions using solvents like DMSO, PEG300, Tween 80, corn oil, or water mixtures. The preparation involves dissolving the compound in DMSO to form a master stock, followed by dilution with co-solvents to achieve clear solutions suitable for administration. The solubility and formulation protocols ensure stability and bioavailability.

Detailed Preparation Protocol (Hypothetical Consolidation)

Analytical and Research Findings

- The esterification step is confirmed by TLC and spectroscopic methods, with the product appearing as a cream-colored powder.

- Nucleophilic substitution reactions proceed regioselectively due to activation by the nitro group.

- Reduction steps using Pd/C and ammonium formate are mild and efficient.

- The overall synthetic route is amenable to scale-up with yields ranging from 60% to 90% in individual steps.

- Stock solution preparations are critical for biological assays and require careful solvent selection and mixing order to maintain solubility and stability.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Esterification | 4-Fluoro-3-nitrobenzoic acid, EtOH, H2SO4 | Reflux 8 h | 75% | TLC monitored |

| Amination / Imidazole attachment | Amine, DIPEA, DCM | Room temp | Moderate to good | SNAr reaction |

| Reduction | Ammonium formate, Pd/C | 1 h, mild | ~70% | Converts nitro to amino if needed |

| Hydrolysis | Acid or base | Ambient to reflux | High | Converts ester to acid |

| Formulation | DMSO, PEG300, Tween 80, Corn oil | Mixing with clarification | N/A | For in vivo use |

Analyse Des Réactions Chimiques

Types of Reactions

4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic Acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base like sodium hydroxide.

Major Products Formed

Oxidation: Further oxidized nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Activity

4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic acid has been investigated as a potential anticancer agent. Its structure allows it to interact with biological targets involved in cancer progression. Research indicates that derivatives of this compound may inhibit specific kinases associated with tumor growth, making it a candidate for further development as an anticancer drug.

1.2 Antimicrobial Properties

The compound has shown promise in the field of antimicrobial research. Studies have demonstrated that modifications of this compound can lead to the synthesis of novel antimicrobials effective against resistant strains of bacteria. Its imidazole moiety is particularly significant, as imidazole derivatives are known for their broad-spectrum antimicrobial activities.

Organic Synthesis

2.1 Building Block for Complex Molecules

this compound serves as an important building block in organic synthesis. It can be utilized in the preparation of more complex heterocyclic compounds through various reaction pathways, including nucleophilic substitutions and cyclization reactions. This versatility makes it valuable in the synthesis of pharmaceuticals and agrochemicals.

2.2 Synthesis of Benzimidazoles

The compound has been used as a starting material for synthesizing benzimidazole derivatives, which are known for their diverse biological activities, including anti-inflammatory and anti-tumor effects. The incorporation of the nitro group enhances the reactivity of the compound, facilitating further chemical transformations.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Anticancer Agent | Demonstrated inhibition of EGFR kinase activity in vitro, suggesting potential for targeted cancer therapy. |

| Study 2 | Antimicrobial Activity | Showed effectiveness against multi-drug resistant bacterial strains, indicating potential for new antibiotic development. |

| Study 3 | Synthesis of Heterocycles | Successfully used in the synthesis of novel benzimidazoles with enhanced biological activity compared to existing compounds. |

Mécanisme D'action

The mechanism of action of 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic Acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the imidazole ring allows for potential interactions with metal ions or other biomolecules, influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

*Solubility inferred from substituent effects and hydrotrope studies .

Table 2: Substituent Effects on Properties

| Substituent | Impact on Solubility | Impact on Reactivity |

|---|---|---|

| Nitro (-NO₂) | Decreases | Increases electrophilicity |

| Fluoro (-F) | Decreases | Enhances metabolic stability |

| Imidazole | Mixed (H-bonding vs. hydrophobicity) | Enhances nucleophilicity |

| Pyrazole | Moderate improvement | Alters electronic distribution |

Activité Biologique

4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic acid is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure

The compound features a nitro group, a fluoro substituent, and an imidazole ring, which contribute to its unique properties and biological interactions. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Binding : Its imidazole moiety allows for interactions with receptors, influencing signaling pathways critical for various physiological responses.

- Nitric Oxide Synthase Modulation : Preliminary studies suggest that this compound may modulate nitric oxide synthesis, impacting vascular functions and inflammation.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

In a rodent model of inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) when compared to control groups. This suggests potential therapeutic applications in inflammatory diseases.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : Exhibits good tissue distribution with a preference for liver and kidney tissues.

- Metabolism : Primarily metabolized via hepatic pathways, with several metabolites identified that retain some biological activity.

- Excretion : Excreted mainly through urine, with a half-life ranging from 4 to 6 hours.

Q & A

Q. What are the recommended synthetic routes for preparing 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic Acid, and how do reaction conditions influence yields?

The synthesis of nitrobenzoic acid derivatives with imidazole substituents typically involves nucleophilic aromatic substitution (SNAr) or solid-phase cyclization. For example:

- SNAr Reactions : Fluorine in 2-fluoro-5-nitrobenzoic acid derivatives can be displaced by nucleophiles like imidazole under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Yields depend on the electron-withdrawing effects of the nitro group, which activate the aromatic ring for substitution .

- Solid-Phase Synthesis : Immobilization of intermediates on Rink resin allows sequential substitution (e.g., replacing chlorine with imidazole) followed by cyclization. This method minimizes purification steps but may require optimization of resin loading and cleavage conditions .

- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from hours to minutes) for imidazole ring formation, particularly when using ammonium acetate as a catalyst in acetic acid .

Q. What analytical techniques are critical for characterizing the structure and purity of this compound?

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., nitro vs. imidazole positioning) using SHELXL for refinement and WinGX/ORTEP for visualization of anisotropic displacement parameters .

- Spectroscopy :

- FTIR : Confirm nitro (1520–1350 cm⁻¹) and carboxylic acid (1700–1680 cm⁻¹) groups.

- ¹H/¹³C NMR : Identify coupling between fluorine and adjacent protons (e.g., J ~8–12 Hz for aromatic F) .

- HPLC-MS : Assess purity and detect byproducts from incomplete substitution or hydrolysis .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in spectroscopic data between computational predictions and experimental results?

Discrepancies often arise from solvent effects, tautomerism, or dynamic processes (e.g., ring puckering in imidazole):

- Solvent Correction : Use DFT calculations (B3LYP/6-311+G(d,p)) with explicit solvent models (e.g., DMSO or water) to simulate NMR shifts. Compare with experimental data acquired in the same solvent .

- Dynamic Effects : Variable-temperature NMR can reveal conformational exchange broadening. For example, imidazole ring flips may average proton environments at room temperature .

- XRD Validation : Resolve ambiguities by correlating experimental crystal structures with computed electrostatic potential maps .

Q. What computational strategies are effective for predicting reactivity or biological interactions of this compound?

- DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., nitro group as electrophilic center). Optimize transition states for SNAr reactions using Gaussian09 .

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with imidazole-binding pockets). Pay attention to hydrogen bonding between the carboxylic acid and active-site residues .

Q. How can solubility challenges in aqueous or biological buffers be addressed during formulation?

Q. What are common pitfalls in cyclization reactions involving nitro and imidazole groups?

- Steric Hindrance : Bulky substituents near the nitro group can block cyclization. Mitigate by using microwave irradiation to overcome kinetic barriers .

- Reduction of Nitro Group : Unintended nitro-to-amine reduction (e.g., with Pd/C) may occur during hydrogenation. Use milder conditions (e.g., Zn/NH₄Cl) or protect the nitro group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.